molecular formula C16H13N3O2 B8531277 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde

Cat. No.: B8531277
M. Wt: 279.29 g/mol
InChI Key: YZSBMNSLMLLVOI-UHFFFAOYSA-N
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Description

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 1-methyl-3-oxo-2-phenyl-5-(pyridin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The compound’s structural features, such as the phenyl and pyridinyl groups, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-oxo-2-phenyl-5-(pyridin-2-yl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
  • 1-methyl-3-oxo-2-phenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
  • 1-methyl-3-oxo-2-phenyl-5-(pyridin-5-yl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Uniqueness

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding interactions, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C16H13N3O2/c1-18-15(12-7-9-17-10-8-12)14(11-20)16(21)19(18)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

YZSBMNSLMLLVOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)C=O)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 25 ml round-bottom flask with stirbar was added N,N-dimethylformamide (10.0 ml, 130 mmol). The flask was cooled in an ice water bath, and phosphorous oxychloride (4.2 ml, 45 mmol) was added. The reaction was warmed to room temperature and stirred under nitrogen. After 50 minutes, this was transferred, first via syringe and then pipette, to a solution of 1-methyl-2-phenyl-5-(pyridin-4-yl)-1,2-dihydropyrazol-3-one (3.31 g, 13 mmol) in DMF (18 ml). The flask was placed in a preheated oil bath (120 C), stirred for 12 minutes, and then cooled to room temperature. The reaction was poured into a aqueous solution of 5 N NaOH (40 ml) and diluted with ice water (˜75 ml). More ice and water were added. The aqueous phase was extracted with chloroform and the organic extracts were dried over sodium sulfate, filtered, and concentrated. DMF present, so the crude material was diluted with chloroform and washed with water. The aqueous extractions were extracted with chloroform, and the organic layers were combined, dried over sodium sulfate, filtered, and concentrated to give the crude product. MS (ESI pos. ion) m/z: 280 (MH+). Calc'd exact mass for C16H13N3O2: 279. Material taken to next step without further purification.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
75 mL
Type
solvent
Reaction Step Seven

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